2-Cyanoquinoline 1-oxide
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Overview
Description
2-Cyanoquinoline 1-oxide (CQO) is a heterocyclic compound that has been widely used in scientific research due to its unique properties. CQO is a potent mutagen that can induce DNA damage, making it a valuable tool for studying DNA repair mechanisms. In addition, CQO has been shown to have anti-cancer properties, making it a promising candidate for cancer therapy.
Mechanism Of Action
2-Cyanoquinoline 1-oxide induces DNA damage by forming adducts with DNA bases, particularly guanine. These adducts can lead to strand breaks and other types of DNA damage. 2-Cyanoquinoline 1-oxide has been shown to preferentially induce mutations at G:C base pairs, making it a valuable tool for studying mutagenesis.
Biochemical And Physiological Effects
In addition to its mutagenic properties, 2-Cyanoquinoline 1-oxide has been shown to have anti-cancer properties. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. 2-Cyanoquinoline 1-oxide has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases.
Advantages And Limitations For Lab Experiments
One advantage of using 2-Cyanoquinoline 1-oxide in lab experiments is its potency as a mutagen. It can induce DNA damage at low concentrations, making it a valuable tool for studying DNA repair mechanisms. However, its mutagenic properties also make it potentially hazardous to handle, requiring proper safety precautions. Additionally, 2-Cyanoquinoline 1-oxide has a short half-life and can degrade quickly in solution, requiring careful storage and handling.
Future Directions
There are many potential future directions for research on 2-Cyanoquinoline 1-oxide. One area of interest is its anti-cancer properties, and further research is needed to determine its potential as a cancer therapy. Additionally, 2-Cyanoquinoline 1-oxide could be used to study the effects of DNA damage on epigenetic modifications and gene expression. Finally, new synthesis methods for 2-Cyanoquinoline 1-oxide could be developed to improve its yield and purity.
Synthesis Methods
2-Cyanoquinoline 1-oxide can be synthesized through a variety of methods, including oxidation of 2-cyanophenol and 2-cyanobenzaldehyde. One commonly used method is the oxidation of 2-cyanophenol using lead tetraacetate. This method produces 2-Cyanoquinoline 1-oxide in high yields and purity.
Scientific Research Applications
2-Cyanoquinoline 1-oxide has been widely used in scientific research as a mutagen and a tool for studying DNA repair mechanisms. It has been used to induce DNA damage in a variety of organisms, including bacteria, yeast, and mammalian cells. 2-Cyanoquinoline 1-oxide has also been used to study the effects of DNA damage on gene expression and cell cycle progression.
properties
IUPAC Name |
1-oxidoquinolin-1-ium-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O/c11-7-9-6-5-8-3-1-2-4-10(8)12(9)13/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJBFQJVBKTVFOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=[N+]2[O-])C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301347208 |
Source
|
Record name | 2-Cyanoquinoline 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301347208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyanoquinoline 1-oxide | |
CAS RN |
18457-79-9 |
Source
|
Record name | 2-Cyanoquinoline 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301347208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.